molecular formula C20H17N5O2 B11113130 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

Cat. No.: B11113130
M. Wt: 359.4 g/mol
InChI Key: NVMIBYLXLVBCEV-UHFFFAOYSA-N
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Description

2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is a complex organic compound that belongs to the class of quinazoline derivatives This compound is known for its unique chemical structure, which includes a quinazoline ring system fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 4-methoxy-2-nitroaniline with acetic anhydride to form 7-methoxy-4-methylquinazoline.

    Amination Reaction: The 7-methoxy-4-methylquinazoline is then subjected to an amination reaction with an appropriate amine to introduce the amino group at the 2-position.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of 2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-5,6-dimethyl-4-pyrimidinone
  • 4-Benzyl-7-methoxy-2-quinazolinol
  • 4-Amino-N-(7-methoxy-4-methyl-2-quinazolinyl)benzenesulfonamide

Uniqueness

2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinazoline and pyrimidine ring system makes it a versatile compound with diverse applications in scientific research.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H17N5O2/c1-12-15-9-8-14(27-2)10-17(15)23-19(21-12)25-20-22-16(11-18(26)24-20)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,21,22,23,24,25,26)

InChI Key

NVMIBYLXLVBCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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